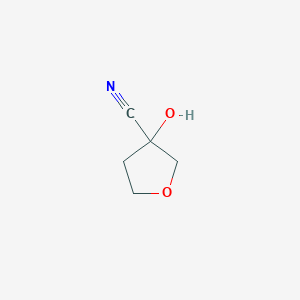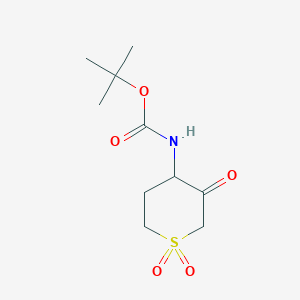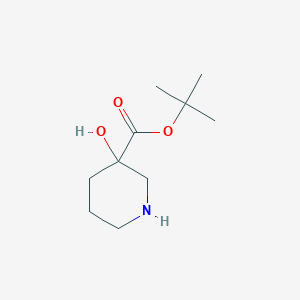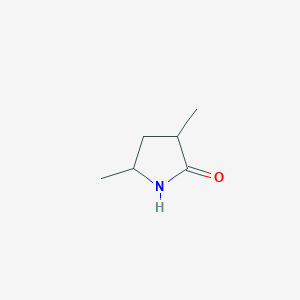![molecular formula C11H12FNO2 B3380226 N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide CAS No. 186036-07-7](/img/structure/B3380226.png)
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide
Descripción general
Descripción
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide is a chemical compound with the CAS Number: 186036-07-7 . It has a molecular weight of 209.22 . The IUPAC name for this compound is N-(1-(2-fluorophenyl)-2-oxopropyl)acetamide . The InChI code for this compound is 1S/C11H12FNO2/c1-7(14)11(13-8(2)15)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15) .
Molecular Structure Analysis
The molecular structure of N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide consists of a fluorophenyl group attached to an oxopropyl group, which is further attached to an acetamide group . The InChI code provides a textual representation of the molecule’s structure .It is typically stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities of Derivatives
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide belongs to a class of compounds that have been extensively studied for their pharmacological properties. For instance, Piracetam, a derivative of γ-aminobutyric acid, exhibits promising effects in improving learning, memory, and brain metabolism. It is part of the racetams group, highlighting the diverse biological activities associated with this class of compounds, including potential management and treatment of diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).
Environmental Protection and Elimination from Water
The environmental impact of pharmaceuticals and their removal from water has also been a significant area of research. For instance, acetaminophen (ACT), a widely used analgesic and antipyretic, has been studied for its adsorption from water, demonstrating the potential of certain materials to remove more than their weight of the pollutant. This research suggests the importance of advanced materials and techniques in mitigating the environmental impact of pharmaceutical compounds (Igwegbe et al., 2021).
Pathogenesis of Liver Injury and Potential Treatment Options
The molecular pathogenesis of acetaminophen-induced liver injury (AILI) and potential treatment options are critical areas of research, providing insights into the mechanisms underlying hepatocyte necrosis, sterile inflammation, and liver regeneration. This research is vital for developing new therapeutic strategies for patients suffering from AILI (Cai et al., 2022).
Advanced Prostate Cancer Treatment
Research on nonsteroidal antiandrogenic drugs, like Flutamide, used for treating advanced prostate cancer, offers insight into the potential therapeutic applications of related compounds. Flutamide acts by blocking androgen receptors on cancer cells, inhibiting androgen-dependent cell growth. This highlights the role of chemical derivatives in developing treatment options for complex diseases (Brogden & Chrisp, 1991).
Synthesis of Key Intermediates for Pharmaceutical Manufacture
The synthesis of key intermediates, such as 2-Fluoro-4-bromobiphenyl, critical for the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of efficient synthetic methodologies in pharmaceutical research. This area of study provides valuable knowledge for the development and large-scale production of pharmacologically active compounds (Qiu et al., 2009).
Propiedades
IUPAC Name |
N-[1-(2-fluorophenyl)-2-oxopropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)11(13-8(2)15)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWQFVIIBYOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)











